molecular formula C14H16N2O2 B8133309 8-cyclopentyl-7-methoxyquinazolin-2(1H)-one

8-cyclopentyl-7-methoxyquinazolin-2(1H)-one

Cat. No. B8133309
M. Wt: 244.29 g/mol
InChI Key: CIDIQTGKCARNNJ-UHFFFAOYSA-N
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Patent
US06982260B1

Procedure details

To a solution of 2-amino-8-cyclopentyl-7-methoxyquinazoline (1.38 g,) in tetrafluoroboric acid (30 mL), sodium nitrite solution (1.16 g in 10 mL of water) was added dropwise at 0° C. The reaction mixture was stirred at 0° C. for 1 hour and at room temperature for 18 hours. The reaction mixture was cooled in a ice bath and neutralized with 30% ammonia solution. The product was extracted with ethyl acetate (3×50 mL), combined organic extract was washed with brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give the title compound as a orange solid (1.0 g, 73%). mp 201–204° C.; 1H NMR (CDCl3): δ 1.7–2.0 (complex, 8H, 4×CH2), 3.43 (m, 1H, CH), 3.96 (s, 3H, OCH3), 6.89 (d, 1H, Ar-H, J=8.8 Hz), 7.59 (d, 1H, Ar-H, J=8.8 Hz), 8.92 (brs, 1H, NH), 9.03 (s, 1H, Ar-H).
Name
2-amino-8-cyclopentyl-7-methoxyquinazoline
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
N[C:2]1[N:11]=[CH:10][C:9]2[C:4](=[C:5]([CH:14]3[CH2:18][CH2:17][CH2:16][CH2:15]3)[C:6]([O:12][CH3:13])=[CH:7][CH:8]=2)[N:3]=1.N([O-])=[O:20].[Na+].N>F[B-](F)(F)F.[H+]>[CH:14]1([C:5]2[C:6]([O:12][CH3:13])=[CH:7][CH:8]=[C:9]3[C:4]=2[NH:3][C:2](=[O:20])[N:11]=[CH:10]3)[CH2:18][CH2:17][CH2:16][CH2:15]1 |f:1.2,4.5|

Inputs

Step One
Name
2-amino-8-cyclopentyl-7-methoxyquinazoline
Quantity
1.38 g
Type
reactant
Smiles
NC1=NC2=C(C(=CC=C2C=N1)OC)C1CCCC1
Name
Quantity
10 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
F[B-](F)(F)F.[H+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 hour and at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in a ice bath
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCC1)C=1C(=CC=C2C=NC(NC12)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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